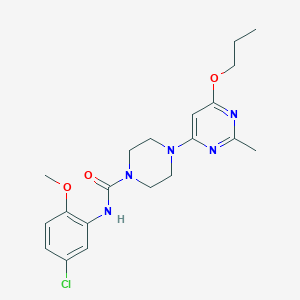

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN5O3/c1-4-11-29-19-13-18(22-14(2)23-19)25-7-9-26(10-8-25)20(27)24-16-12-15(21)5-6-17(16)28-3/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXVUCJJHWUSSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Piperazine-carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related compounds:

Core Structure Modifications

Physicochemical Properties

- Lipophilicity : The 5-chloro-2-methoxyphenyl group likely increases logP compared to simpler phenyl analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide in ), enhancing blood-brain barrier penetration .

Key Research Findings and Implications

Propoxy vs. Smaller Alkoxy Groups: The 6-propoxypyrimidine moiety may enhance metabolic stability compared to shorter-chain analogs (e.g., ethoxy or methoxy) .

Synthetic Challenges :

- Piperazine-carboxamide synthesis typically involves coupling chloro-pyrimidines with substituted phenylpiperazines under basic conditions, as seen in and . Steric hindrance from the 2-methyl group on pyrimidine may require optimized reaction conditions .

Pharmacological Potential: Structural similarities to TRPV1 agonists (e.g., CPIPC) and 5-HT1A antagonists (e.g., p-MPPI) suggest possible applications in pain management or neuropsychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.